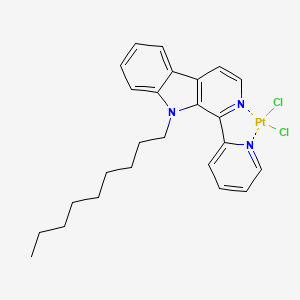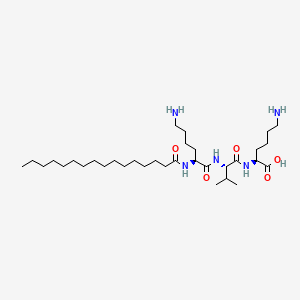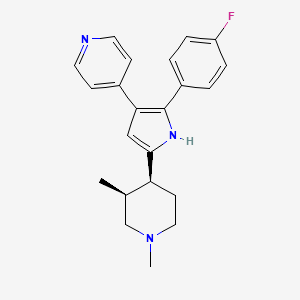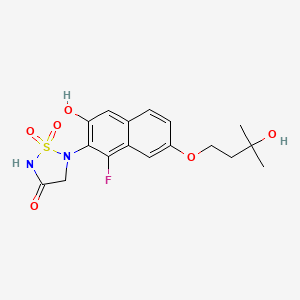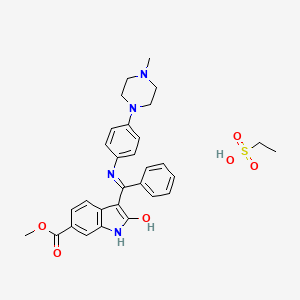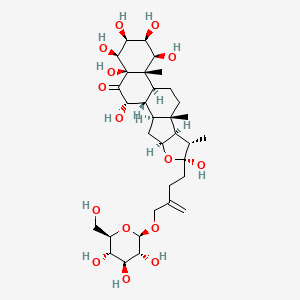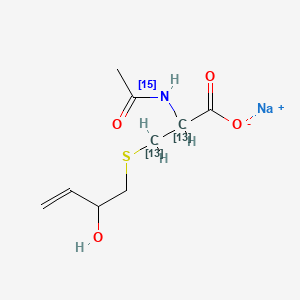
sodium;2-(acetyl(15N)amino)-3-(2-hydroxybut-3-enylsulfanyl)(2,3-13C2)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;2-(acetyl(15N)amino)-3-(2-hydroxybut-3-enylsulfanyl)(2,3-13C2)propanoate: is a complex organic compound that incorporates isotopic labeling with nitrogen-15 and carbon-13. This compound is of significant interest in various scientific fields due to its unique isotopic composition, which allows for detailed studies in metabolic pathways, reaction mechanisms, and molecular interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-(acetyl(15N)amino)-3-(2-hydroxybut-3-enylsulfanyl)(2,3-13C2)propanoate typically involves multiple steps, starting with the preparation of isotopically labeled precursors. The key steps include:
Preparation of Isotopically Labeled Precursors: The synthesis begins with the preparation of nitrogen-15 and carbon-13 labeled amino acids.
Acetylation: The amino group is acetylated using acetic anhydride or acetyl chloride under controlled conditions.
Thiol Addition: The thiol group is introduced through a nucleophilic substitution reaction with a suitable thiol reagent.
Final Assembly: The labeled intermediates are then coupled to form the final compound, followed by purification using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize the use of expensive isotopic reagents and to ensure scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted amides or thioethers.
科学研究应用
Sodium;2-(acetyl(15N)amino)-3-(2-hydroxybut-3-enylsulfanyl)(2,3-13C2)propanoate: is used extensively in scientific research due to its isotopic labels. Some key applications include:
Metabolic Studies: The compound is used to trace metabolic pathways in biological systems.
Reaction Mechanism Studies: Its isotopic labels help in elucidating reaction mechanisms in organic and inorganic chemistry.
Molecular Interaction Studies: The compound is used in NMR spectroscopy and mass spectrometry to study molecular interactions and dynamics.
Medical Research: It is used in the development of diagnostic tools and therapeutic agents.
作用机制
The compound exerts its effects through its interaction with specific molecular targets. The isotopic labels allow for detailed tracking of the compound within biological systems, providing insights into its mechanism of action. The pathways involved include:
Enzymatic Reactions: The compound can act as a substrate or inhibitor in enzymatic reactions.
Binding Interactions: It can bind to proteins, nucleic acids, or other biomolecules, affecting their function and activity.
相似化合物的比较
Sodium;2-(acetyl(15N)amino)-3-(2-hydroxybut-3-enylsulfanyl)(2,3-13C2)propanoate: is unique due to its specific isotopic labeling. Similar compounds include:
Sodium;2-(acetylamino)-3-(2-hydroxybut-3-enylsulfanyl)propanoate: Lacks isotopic labels.
Sodium;2-(acetyl(15N)amino)-3-(2-hydroxybutylsulfanyl)(2,3-13C2)propanoate: Similar structure but different side chain.
Sodium;2-(acetyl(15N)amino)-3-(2-hydroxybut-3-enylsulfanyl)propanoate: Lacks carbon-13 labeling.
The uniqueness of this compound lies in its dual isotopic labeling, which provides enhanced capabilities for detailed scientific studies.
属性
分子式 |
C9H14NNaO4S |
|---|---|
分子量 |
258.25 g/mol |
IUPAC 名称 |
sodium;2-(acetyl(15N)amino)-3-(2-hydroxybut-3-enylsulfanyl)(2,3-13C2)propanoate |
InChI |
InChI=1S/C9H15NO4S.Na/c1-3-7(12)4-15-5-8(9(13)14)10-6(2)11;/h3,7-8,12H,1,4-5H2,2H3,(H,10,11)(H,13,14);/q;+1/p-1/i5+1,8+1,10+1; |
InChI 键 |
QTFBHAPDJOSUQI-XQAXRQKNSA-M |
手性 SMILES |
CC(=O)[15NH][13CH]([13CH2]SCC(C=C)O)C(=O)[O-].[Na+] |
规范 SMILES |
CC(=O)NC(CSCC(C=C)O)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


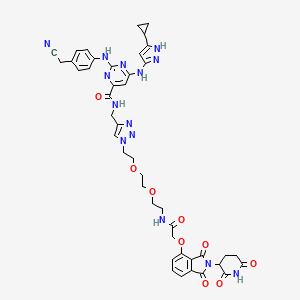
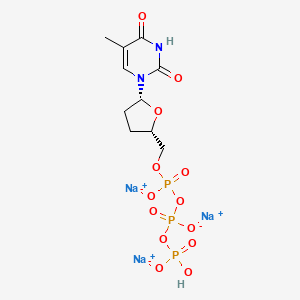
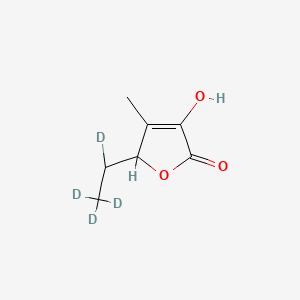

![1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12384570.png)
